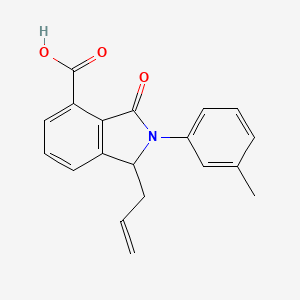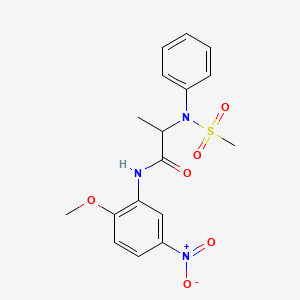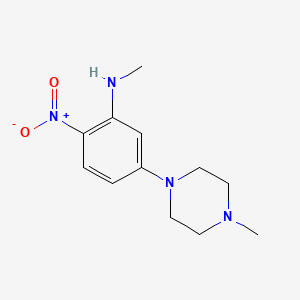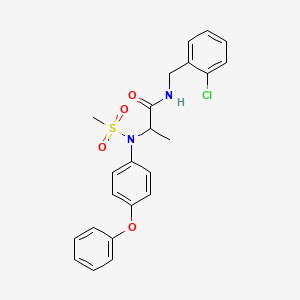![molecular formula C20H22N2O3 B4069136 3-[1-(3-hydroxybutyl)-4-phenyl-1H-imidazol-5-yl]-4-methoxyphenol](/img/structure/B4069136.png)
3-[1-(3-hydroxybutyl)-4-phenyl-1H-imidazol-5-yl]-4-methoxyphenol
Descripción general
Descripción
3-[1-(3-hydroxybutyl)-4-phenyl-1H-imidazol-5-yl]-4-methoxyphenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 'SH-003,' and its chemical structure comprises of a phenol group, an imidazole ring, and a hydroxybutyl chain.
Mecanismo De Acción
The mechanism of action of 3-[1-(3-hydroxybutyl)-4-phenyl-1H-imidazol-5-yl]-4-methoxyphenol involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. The compound binds to the colchicine-binding site on tubulin and prevents the formation of microtubules. This disruption of the microtubule network leads to the induction of apoptosis in cancer cells and the prevention of the formation of amyloid-beta plaques in neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[1-(3-hydroxybutyl)-4-phenyl-1H-imidazol-5-yl]-4-methoxyphenol have been studied extensively in vitro and in vivo. Studies have shown that the compound can induce apoptosis in cancer cells, inhibit tumor growth, and prevent the formation of amyloid-beta plaques in neurodegenerative diseases. The compound has also been shown to have antioxidant properties and can protect neurons from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 3-[1-(3-hydroxybutyl)-4-phenyl-1H-imidazol-5-yl]-4-methoxyphenol in lab experiments is its ability to induce apoptosis in cancer cells and prevent the formation of amyloid-beta plaques in neurodegenerative diseases. The compound is relatively easy to synthesize and can be obtained in sufficient quantities for research purposes. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for research on 3-[1-(3-hydroxybutyl)-4-phenyl-1H-imidazol-5-yl]-4-methoxyphenol. One of the areas of research that requires further investigation is the potential use of the compound in the treatment of other neurodegenerative diseases such as Huntington's disease and multiple sclerosis. Another area of research that requires further investigation is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to determine the safety and efficacy of the compound in vivo and to develop novel formulations that can improve its solubility and bioavailability.
In conclusion, 3-[1-(3-hydroxybutyl)-4-phenyl-1H-imidazol-5-yl]-4-methoxyphenol is a chemical compound that has shown potential applications in various fields of scientific research. The compound has anti-tumor properties, can prevent the formation of amyloid-beta plaques, and has antioxidant properties. The compound's mechanism of action involves the inhibition of tubulin polymerization, which leads to the disruption of the microtubule network. Further research is needed to optimize the synthesis method, determine the safety and efficacy of the compound in vivo, and develop novel formulations that can improve its solubility and bioavailability.
Aplicaciones Científicas De Investigación
3-[1-(3-hydroxybutyl)-4-phenyl-1H-imidazol-5-yl]-4-methoxyphenol has been studied extensively for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of cancer research. Studies have shown that 3-[1-(3-hydroxybutyl)-4-phenyl-1H-imidazol-5-yl]-4-methoxyphenol has anti-tumor properties and can induce apoptosis in cancer cells. The compound has also been shown to inhibit the growth of cancer cells by disrupting the microtubule network.
Another area of research where 3-[1-(3-hydroxybutyl)-4-phenyl-1H-imidazol-5-yl]-4-methoxyphenol has shown potential is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that the compound can protect neurons from oxidative stress and prevent the formation of amyloid-beta plaques, which are characteristic of Alzheimer's disease.
Propiedades
IUPAC Name |
3-[3-(3-hydroxybutyl)-5-phenylimidazol-4-yl]-4-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14(23)10-11-22-13-21-19(15-6-4-3-5-7-15)20(22)17-12-16(24)8-9-18(17)25-2/h3-9,12-14,23-24H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKWFJGKZICQOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1C=NC(=C1C2=C(C=CC(=C2)O)OC)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(3-hydroxybutyl)-4-phenyl-1H-imidazol-5-yl]-4-methoxyphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3,3-trimethyl-N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-6-azabicyclo[3.2.1]octane-6-carboxamide](/img/structure/B4069055.png)

![N~1~-(2-chlorobenzyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4069065.png)
methanone](/img/structure/B4069073.png)

![1-(4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide](/img/structure/B4069083.png)
![2-methoxy-4-[2-methyl-5-oxo-3-(1-piperidinylcarbonyl)-1,4,5,6,7,8-hexahydro-4-quinolinyl]phenyl acetate](/img/structure/B4069087.png)
![2-{[3-(4-chlorophenoxy)-2-hydroxypropyl]thio}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4069093.png)
![N-{3-[(3-fluorobenzyl)oxy]benzyl}-3,4-dimethylaniline hydrochloride](/img/structure/B4069104.png)


![6-amino-4-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4069128.png)

![2-{[2-hydroxy-3-(4-thiomorpholinyl)propyl]thio}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4069163.png)